N-[2-(4-fluorophenoxy)ethyl]acetamide

Lipophilicity Physicochemical property ADME

N-[2-(4-Fluorophenoxy)ethyl]acetamide is a synthetic small-molecule building block belonging to the N-aryloxyethyl-acetamide class. It consists of a 4-fluorophenoxy moiety linked to an acetamide group via an ethylene spacer.

Molecular Formula C10H12FNO2
Molecular Weight 197.21g/mol
CAS No. 282104-62-5
Cat. No. B386288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-fluorophenoxy)ethyl]acetamide
CAS282104-62-5
Molecular FormulaC10H12FNO2
Molecular Weight197.21g/mol
Structural Identifiers
SMILESCC(=O)NCCOC1=CC=C(C=C1)F
InChIInChI=1S/C10H12FNO2/c1-8(13)12-6-7-14-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3,(H,12,13)
InChIKeyFASQISRBOWJEMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-(4-Fluorophenoxy)ethyl]acetamide (CAS 282104-62-5): Physicochemical and Procurement Baseline for a Fluorinated Acetamide Building Block


N-[2-(4-Fluorophenoxy)ethyl]acetamide is a synthetic small-molecule building block belonging to the N-aryloxyethyl-acetamide class. It consists of a 4-fluorophenoxy moiety linked to an acetamide group via an ethylene spacer . With a molecular formula of C₁₀H₁₂FNO₂ and a molecular weight of 197.21 g/mol, this compound is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, where the electron-withdrawing fluorine substituent modulates physicochemical properties such as lipophilicity and metabolic stability relative to halogen or alkyl congeners .

Why Generic Substitution of N-[2-(4-Fluorophenoxy)ethyl]acetamide with Chloro, Bromo, or Methyl Congeners Fails: Evidence of Physicochemical Non-Equivalence


Although N-[2-(4-chlorophenoxy)ethyl]acetamide, N-[2-(4-bromophenoxy)ethyl]acetamide, and N-[2-(4-methylphenoxy)ethyl]acetamide share an identical core scaffold with N-[2-(4-fluorophenoxy)ethyl]acetamide , replacing the 4-fluoro substituent with a chloro, bromo, or methyl group produces quantifiably distinct logP, molar refractivity, and bioavailability potential . The fluorine atom's unique combination of strong electronegativity and small van der Waals radius alters the compound's lipophilicity and electronic profile in ways that cannot be replicated by other halogens or alkyl groups. Consequently, in-vial interchange of these congeners without experimental re-validation risks compromising reaction selectivity, ADME predictivity, and downstream bioactivity outcomes.

Quantitative Differentiation Evidence for N-[2-(4-Fluorophenoxy)ethyl]acetamide Versus Closest Analogs: A Comparator-Anchored Analysis


LogP Lipophilicity: Fluorine Lowers LogP by 0.44–0.62 Units Versus Chloro- and Methyl- Congeners

In silico LogP predictions from the Chemscene computational chemistry dataset indicate that the target fluorinated compound is less lipophilic than both its chloro- and methyl-substituted analogs. Since TPSA (38.33 Ų), hydrogen bond acceptors (2), donors (1), and rotatable bonds (4) are invariant across this congeneric series , the divergence in LogP is driven exclusively by the nature of the para substituent. A lower LogP correlates with improved aqueous solubility and potentially reduced off-target binding, making the fluorine derivative a preferred starting point for lead optimization when bioavailability is a concern [1].

Lipophilicity Physicochemical property ADME

LogD and Bioconcentration Factor: Fluorinated Compound Exhibits 3.9× Higher Membrane Permeability Potential than Bromo Analog

ACD/Labs predictions for LogD (pH 5.5) and BCF differ markedly between the fluorinated target compound and the bromo analog. The target compound displays a LogD of 1.40 and a BCF of 6.84, compared to the bromo analog's LogD of 1.05 and BCF of 1.75 . The 3.9× higher BCF suggests that the fluorinated compound has a greater theoretical capacity for passive membrane permeation and potential bioaccumulation. This dataset is internally consistent because both values were generated by the same ACD/Labs Percepta Platform v14.00, allowing reliable cross-comparison between the two halogen congeners .

Bioavailability Bioconcentration factor Physicochemical property

Density, Boiling Point, and Molar Refractivity: Fluorine Substitution Produces a 20.3% Lower Density and 14.7% Higher Boiling Point than Bromo Analog

ACD/Labs predicted physicochemical data reveal that the fluorinated target compound has a density of 1.1±0.1 g/cm³ and a boiling point of 387.9±22.0 °C, compared to the bromo analog's density of 1.4±0.1 g/cm³ and boiling point of 373.2±48.0 °C . The 20.3% reduction in density reflects the significantly lower molecular weight of the fluorinated compound (197.21 vs. 258.11 g/mol) and the smaller atomic radius of fluorine versus bromine, which also leads to a lower molar refractivity (50.4±0.3 cm³ vs. 58.7±0.5 cm³). These differences will directly influence solvent partitioning behavior during flash chromatography and recrystallization purification.

Physical property Density Boiling point

Safety and Hazard Equivalence: All N-[2-(4-Halophenoxy)ethyl]acetamide Congeners Share GHS07 Classification

Both the fluorine- and chlorine-substituted N-[2-(4-halophenoxy)ethyl]acetamide compounds carry identical GHS07 warnings encompassing H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . The bromo analog exhibits an equivalent hazard statement profile, as confirmed by both Chemscene and Fluorochem SDS documents . This class-level equivalence means that no congener offers a safety advantage over another, placing the burden of differentiation squarely on the quantitative physicochemical differences documented above.

Safety GHS classification Procurement

Preferred Application Scenarios for N-[2-(4-Fluorophenoxy)ethyl]acetamide Stemming from Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Lower Lipophilicity

When a medicinal chemistry campaign seeks a para-substituted N-phenoxyethyl-acetamide intermediate with the lowest possible LogP to enhance aqueous solubility and mitigate off-target promiscuity, the fluorinated compound (LogP 1.34) should be prioritized over the chlorinated (LogP 1.85) or methylated (LogP 1.51) alternatives . The 0.44-unit LogP advantage over the chloro congener can translate into measurably improved solubility without altering the core scaffold's hydrogen bonding or rotational profile, since TPSA, H-acceptors, H-donors, and rotatable bonds are invariant .

Drug Discovery Screening Cascades Where Membrane Permeability Is a Differentiator

In high-throughput screening cascades that prioritize compounds with elevated LogD and BCF as surrogates for passive membrane permeability, N-[2-(4-fluorophenoxy)ethyl]acetamide (LogD pH 5.5 = 1.40; BCF = 6.84) demonstrates a 3.9× higher BCF than the 4-bromo analog . This differential justifies selecting the fluorinated building block when the goal is to explore structure-permeability relationships within a congeneric halogen series early in hit-to-lead progression .

Large-Scale Synthesis and Purification Process Development

The 20.3% lower density (1.1 vs. 1.4 g/cm³) and distinctly higher boiling point (387.9 vs. 373.2 °C) of the fluorinated compound relative to the bromo analog directly influence solvent choice, column chromatography parameters, and distillation protocols during scale-up . Process chemists selecting between these two building blocks can anticipate different fraction behavior and recovery profiles, making the fluorinated compound a more suitable choice where lower volatility and reduced mass per unit volume simplify handling at multi-gram scales .

Procurement for Academic Screening Libraries Requiring Physicochemical Diversity

For academic compound collections aiming to maximize physicochemical diversity within a fixed scaffold class, the fluorinated acetamide offers a distinct LogP, LogD, and molar refractivity signature relative to the chloro, bromo, and methyl congeners . Identical TPSA and hydrogen bonding parameters across the series ensure that any biological readout differences can be safely attributed to the substituent's electronic and steric effects rather than gross scaffold variation, making the fluorinated compound a high-value contributor to focused library design .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[2-(4-fluorophenoxy)ethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.